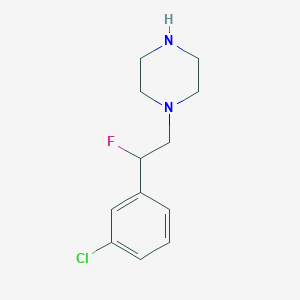

1-(2-(3-氯苯基)-2-氟乙基)哌嗪

描述

“1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine” is a derivative of piperazine . Piperazines are synthetic substances that do not occur naturally . Other widely used piperazines include 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), the latter of which is commonly found in combination with BZP .

科学研究应用

合成和化学性质

- 研究已导致从涉及 3-氯苯胺和双-(2-氯乙基)胺盐酸盐等化合物的基础化学反应中合成各种哌嗪衍生物,例如 1-(3-氯苯基)哌嗪。这些合成为开发药物中间体提供了基础方法(Mai, 2005)。类似的研究阐述了相关衍生物的合成路线,强调了这些方法在生产用于进一步生物医学研究的化合物中的重要性(Quan, 2006)。

生物医学应用

- 某些哌嗪衍生物已被合成并测试其抗癌活性,特别是对乳腺癌细胞的抗癌活性。带有哌嗪酰胺部分的 1,2,4-三嗪衍生物的研究显示出有希望的抗增殖作用,表明在癌症治疗中具有潜在的治疗应用(Yurttaş, Demirayak, Ilgın, & Atlı, 2014)。

机制见解

- 哌嗪衍生物已被研究其与生物靶标(例如 GABAA 受体)的相互作用,突显了一种新的作用模式。这些发现对于理解这些化合物如何影响大脑中的神经递质水平至关重要,可能有助于治疗干预或了解药物滥用机制(Hondebrink, Hermans, Schmeink, van Kleef, Meulenbelt, & Westerink, 2015)。

分析和法医学应用

- 开发快速筛选方法来检测法医样本中的哌嗪衍生物例证了这些化合物的分析应用。此类方法对于在法律和医学背景下识别合成药物至关重要,强调了哌嗪化学在药物之外的更广泛相关性(Silva, Rocha, Arantes, Lima, Melo, Muñoz, dos Santos, & Richter, 2021)。

安全和危害

“1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine” should be handled with care. It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment . It’s also advised to store it in a well-ventilated place and keep the container tightly closed .

作用机制

Target of Action

The primary target of 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine is the GABA receptor . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine acts as a GABA receptor agonist . This means that it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

It is known that gaba receptors play a crucial role in many biochemical pathways, including those involved in anxiety, sleep, and muscle relaxation .

Pharmacokinetics

It is known that similar compounds are metabolized in the liver, specifically by the cyp2d6 enzyme . The elimination half-life of related compounds ranges from 4 to 14 hours

Result of Action

The result of 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine’s action is the paralysis of the worm, which allows the host body to easily remove or expel the invading organism . This is due to the compound’s agonistic action on the GABA receptors, which leads to hyperpolarization of nerve endings .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine. For example, the compound should be stored at -20°C for stability . Additionally, exposure to dust should be avoided, and personal protective equipment should be used when handling the compound . More research is needed to fully understand how environmental factors influence the action of 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine.

生化分析

Biochemical Properties

1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been found to act as a serotonergic agonist, meaning it has an affinity for serotonin receptors and can mimic the effects of serotonin by stimulating physiological activity at these receptors . This interaction is crucial as serotonin receptors are involved in numerous physiological processes, including mood regulation, appetite, and sleep.

Cellular Effects

The effects of 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a serotonergic agonist, it can affect serotonin signaling pathways, leading to changes in cellular responses. This compound has been shown to induce hypophagia (reduced food intake) in animal models, indicating its potential impact on appetite regulation .

Molecular Mechanism

At the molecular level, 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to serotonin receptors, particularly the 5-HT2C receptor, and acts as an agonist . This binding leads to the activation of downstream signaling pathways that mediate various physiological responses. Additionally, it may influence the expression of genes involved in serotonin signaling and metabolism.

Dosage Effects in Animal Models

The effects of 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as appetite suppression and mood regulation. At higher doses, it can lead to toxic or adverse effects, including potential neurotoxicity and behavioral changes . Understanding the dosage-response relationship is crucial for determining the safe and effective use of this compound.

Metabolic Pathways

1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations. The compound interacts with enzymes such as cytochrome P450, which play a key role in its biotransformation . The metabolites produced can have varying levels of activity and may contribute to the overall effects of the compound.

Transport and Distribution

The transport and distribution of 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. Once absorbed, the compound can be distributed to various tissues, including the brain, where it exerts its serotonergic effects . The localization and accumulation of the compound in specific tissues can influence its overall pharmacological profile.

Subcellular Localization

The subcellular localization of 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall efficacy .

属性

IUPAC Name |

1-[2-(3-chlorophenyl)-2-fluoroethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2/c13-11-3-1-2-10(8-11)12(14)9-16-6-4-15-5-7-16/h1-3,8,12,15H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNMCYLKNLBVGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(C2=CC(=CC=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(2-Methoxyethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1475726.png)

![2-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475728.png)

![2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475729.png)

![(8-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1475731.png)

![1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine](/img/structure/B1475732.png)

![2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475739.png)

![6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1475742.png)

![2-(8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475743.png)

![2-(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475744.png)